3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-26(22,23)13-7-5-6-12(10-13)17(21)20-18-19-15-14(24-3)9-8-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFEVGVBSDORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe methoxy-methylbenzo[d]thiazolyl moiety is then attached via a series of condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to amine derivatives under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Research Findings and Implications
- SAR Insights: The ethylsulfonyl group and benzothiazole substituents are critical for bioactivity. Modifications to these regions require careful balancing of lipophilicity and steric effects .
- Synthetic Challenges: Moderate yields in related compounds (e.g., 7a) suggest opportunities for optimizing coupling reactions, such as using alternative activating agents or catalysts .
Biological Activity
3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various scientific studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features an ethylsulfonyl group, a methoxy group, and a benzo[d]thiazole moiety. Its molecular formula is with a molecular weight of 481.6 g/mol. The structure is critical for its biological activity, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N3O4S |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 886947-35-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the benzo[d]thiazole core through cyclization.
- Methylation of the hydroxyl group using methyl iodide.
- Attachment of the ethylsulfonyl group via reaction with ethylsulfonyl chloride.
- Final coupling with a benzoyl chloride derivative to yield the desired compound.
Anticancer Properties
Several studies have evaluated the anticancer potential of benzothiazole derivatives, including those similar to this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The IC50 values for these compounds ranged from 1.2 µM to 4.4 µM, indicating potent activity against cancer cells .
- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain derivatives inhibited key signaling pathways such as AKT and ER
Q & A
Basic Research Questions
What are the primary synthetic routes for 3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, and how is structural purity ensured?
Answer:
The synthesis involves multi-step reactions, including sulfonylation of the benzamide core and coupling with a substituted benzo[d]thiazole moiety. Key steps include:
- Sulfonylation: Introduction of the ethylsulfonyl group via oxidation of thioethers using hydrogen peroxide or m-chloroperbenzoic acid .
- Amide Coupling: Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with the 4-methoxy-7-methylbenzo[d]thiazol-2-amine under basic conditions .
Characterization: - Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and substituent positions (e.g., methoxy and methyl groups on the benzothiazole ring) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>98% for analogs) .
What is the known biological target of this compound, and what experimental assays validate its activity?
Answer:
The compound is structurally analogous to ML293 , a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) .
Validation Assays:
- Fold-Shift Assays: Measure potentiation of acetylcholine (ACh) response. For ML293, a 14.9-fold leftward shift in ACh EC₅₀ was observed at 30 µM .
- Selectivity Panels: Test against M1-M5 mAChR subtypes to confirm M4 specificity (e.g., ML293 showed >100-fold selectivity over M1/M3) .
Advanced Research Questions
How do structural modifications (e.g., ethylsulfonyl vs. amide substituents) impact M4 receptor potency and selectivity?
Answer:
Critical SAR insights from analogs (e.g., ML293):
Contradictions:
- Amide replacements (e.g., sulfonamides) in benzothiazole analogs often lead to complete loss of activity, highlighting strict SAR requirements .
What methodological approaches resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Answer:
Case Study (ML293):
- In Vitro/In Vivo Discrepancy: High M4 potency (EC₅₀ = 36 nM) but moderate brain exposure (brain:plasma ratio = 0.85) .
Resolution Strategies:
Pharmacokinetic (PK) Optimization: Adjust substituents (e.g., methyl groups) to reduce plasma protein binding and enhance free fraction .
Orthogonal Assays: Use brain slice electrophysiology to validate target engagement in CNS tissues .
Metabolic Profiling: Identify cytochrome P450 interactions (e.g., human vs. rat microsomal stability differences) .
How can computational modeling predict the compound’s binding mode at the M4 receptor allosteric site?
Answer:
Methodology:
- Docking Studies: Align the ethylsulfonyl-benzamide scaffold with the M4 transmembrane domain (TMD) using crystal structures of related PAMs .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., hydrogen bonding with Ser935 and hydrophobic packing with Trp940) .
Validation: - Mutagenesis: Replace key residues (e.g., Trp940Ala) to confirm computational predictions .
What strategies mitigate poor metabolic stability observed in early-stage analogs?
Answer:
Case Study (ML293):
- Metabolic Hotspots: Ethylsulfonyl groups reduce oxidative metabolism compared to thioether precursors .
- Deuterium Labeling: Stabilize labile positions (e.g., methyl groups) to prolong half-life (e.g., t₁/₂ = 57 min in rats) .
Experimental Workflow:
Microsomal Assays: Screen for CYP450-mediated clearance (human vs. rat) .
Prodrug Design: Mask polar groups (e.g., sulfonamides) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
